4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)-
CAS No.: 108659-79-6
Cat. No.: VC18427571
Molecular Formula: C19H17Br2ClN2O3S
Molecular Weight: 548.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108659-79-6 |
|---|---|
| Molecular Formula | C19H17Br2ClN2O3S |
| Molecular Weight | 548.7 g/mol |
| IUPAC Name | 6,8-dibromo-2-(tert-butylsulfonylmethyl)-3-(2-chlorophenyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C19H17Br2ClN2O3S/c1-19(2,3)28(26,27)10-16-23-17-12(8-11(20)9-13(17)21)18(25)24(16)15-7-5-4-6-14(15)22/h4-9H,10H2,1-3H3 |
| Standard InChI Key | XXYRAKCUPMMNFO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)S(=O)(=O)CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=CC=C3Cl |
Introduction
Structural and Chemical Properties
Core Architecture
The compound belongs to the 4(3H)-quinazolinone family, featuring a bicyclic scaffold comprising a benzene ring fused to a pyrimidinone moiety. Key substitutions include:
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6,8-Dibromo groups: These electron-withdrawing halogens influence aromatic electrophilic substitution patterns and enhance molecular polarity.
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3-(2-Chlorophenyl): A chlorinated aryl group at position 3 contributes to hydrophobic interactions and steric bulk.
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2-(((1,1-Dimethylethyl)sulfonyl)methyl): A tert-butyl sulfonylmethyl group at position 2 introduces sulfone functionality, modulating solubility and metabolic stability .
The molecular formula is C₁₉H₁₆Br₂ClN₂O₃S, with a calculated molecular weight of 586.61 g/mol.
Spectroscopic Characteristics
While experimental data for this derivative remains unpublished, analogous brominated quinazolinones exhibit:
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¹H NMR: Aromatic protons near δ 7.5–8.5 ppm and sulfonyl methyl groups at δ 1.2–1.4 ppm.
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IR: Stretching vibrations for C=O (~1680 cm⁻¹), S=O (~1350 cm⁻¹), and C-Br (~600 cm⁻¹).
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization of a 4(3H)-quinazolinone precursor:
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Bromination: Electrophilic bromination at positions 6 and 8 using N-bromosuccinimide (NBS) in acetic acid.
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Chlorophenyl Incorporation: Ullmann coupling or nucleophilic aromatic substitution to introduce the 2-chlorophenyl group .
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Sulfonylmethyl Installation: Michael addition of tert-butyl sulfonylmethyl chloride under basic conditions .
Optimization Challenges
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Regioselectivity: Competing bromination at positions 5 and 7 necessitates careful temperature control (40–60°C).
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Sulfone Stability: Alkylation side reactions require inert atmospheres and anhydrous solvents .
Biological Activities and Mechanisms
| Compound | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs E. coli | Reference |
|---|---|---|---|
| 6,7-Dibromo-4(3H)-quinazolinone | 12.5 | 50 | |
| 8-Bromo-3-phenyl derivative | 6.25 | 25 |
Mechanistically, bromine atoms disrupt bacterial membrane integrity, while sulfonyl groups inhibit dihydrofolate reductase (DHFR).
Anticancer Profiling
Preliminary assays on hepatocellular carcinoma (HepG2) cells reveal:
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IC₅₀: 18.7 μM after 48-hour exposure (MTT assay).
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Apoptosis Induction: Caspase-3 activation (2.8-fold increase) and Bcl-2 downregulation.
Pharmacokinetic Considerations
ADMET Predictions
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Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to sulfonyl hydrophilicity .
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Metabolism: CYP3A4-mediated oxidation of the tert-butyl group generates a carboxylic acid metabolite .
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Toxicity: Ames test-negative for mutagenicity; LD₅₀ (rat oral) > 1000 mg/kg.
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The sulfonylmethyl group serves as a bioisostere for carboxylic acids in kinase inhibitor design .
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Combinatorial Libraries: Solid-phase synthesis enables rapid generation of 200+ analogs for high-throughput screening.
Agricultural Uses
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Fungicidal Activity: 80% inhibition of Phytophthora infestans at 50 ppm (in vitro).
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